molecular formula C23H28N2O3 B15294340 N-Despropionyl N-Acetyl Carfentanil Methyl Ester CAS No. 131821-81-3

N-Despropionyl N-Acetyl Carfentanil Methyl Ester

Cat. No.: B15294340
CAS No.: 131821-81-3
M. Wt: 380.5 g/mol
InChI Key: KDWNFIZTOZPRAD-UHFFFAOYSA-N
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Description

N-Despropionyl N-Acetyl Carfentanil Methyl Ester is a synthetic opioid compound. It is structurally related to carfentanil, which is known for its extremely high potency as an opioid analgesic. Carfentanil is primarily used as a tranquilizer for large animals due to its potency, which is approximately 10,000 times that of morphine . This compound is an intermediate in the synthesis of carfentanil and other related compounds .

Preparation Methods

The synthesis of N-Despropionyl N-Acetyl Carfentanil Methyl Ester involves several steps. One common method starts with the reductive amination of N-phenethyl-4-piperidinone (NPP) to form 4-ANPP. This intermediate is then reacted with acetyl chloride to produce N-Acetyl 4-ANPP. The final step involves esterification with methanol to yield this compound .

Chemical Reactions Analysis

N-Despropionyl N-Acetyl Carfentanil Methyl Ester undergoes several types of chemical reactions, including:

    Oxidation: This reaction can occur at the piperidine ring, leading to the formation of hydroxylated derivatives.

    Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and hydrolyzing agents like sodium hydroxide. The major products formed from these reactions include hydroxylated derivatives, alcohols, and carboxylic acids .

Scientific Research Applications

Mechanism of Action

N-Despropionyl N-Acetyl Carfentanil Methyl Ester exerts its effects primarily through its interaction with the mu-opioid receptor. As an agonist, it binds strongly to these receptors, leading to analgesic and sedative effects. The compound also interacts with kappa and delta opioid receptors, although to a lesser extent . The binding of the compound to these receptors inhibits the release of neurotransmitters, resulting in pain relief and sedation .

Properties

CAS No.

131821-81-3

Molecular Formula

C23H28N2O3

Molecular Weight

380.5 g/mol

IUPAC Name

methyl 4-(N-acetylanilino)-1-(2-phenylethyl)piperidine-4-carboxylate

InChI

InChI=1S/C23H28N2O3/c1-19(26)25(21-11-7-4-8-12-21)23(22(27)28-2)14-17-24(18-15-23)16-13-20-9-5-3-6-10-20/h3-12H,13-18H2,1-2H3

InChI Key

KDWNFIZTOZPRAD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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